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Compound of Interest

Compound Name: 4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a plausible synthetic route for 4-(2-Bromoethyl)tetrahydropyran. Due to the limited
availability of published experimental spectra for this specific compound, this guide presents
predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed
experimental protocols for its synthesis and characterization are also provided to support
further research and application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2-
Bromoethyl)tetrahydropyran. These predictions are derived from established principles of
NMR and mass spectrometry, and by comparison with known data for analogous structures
such as 2-(tetrahydropyran-4-yl)ethanol and various bromoalkanes.

Table 1: Predicted *"H NMR Spectroscopic Data

Solvent: CDCls, Reference: TMS at 0.00 ppm
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.95 ddd 2H H-2e, H-6e
~3.40 t 2H -CHz-Br
~3.35 td 2H H-2a, H-6a
~1.85 q 2H -CH2-CH2-Br
~1.70 m 1H H-4
~1.60 dm 2H H-3e, H-5e
~1.30 qd 2H H-3a, H-5a

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Chemical Shift (8) ppm Assighment
~67.5 C-2,C-6
~38.0 -CH2-CH2-Br
~35.0 C-4

~32.5 -CH2-Br
~32.0 C-3,C-5

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
2950-2850 Strong C-H stretching (alkane)
1470-1440 Medium C-H bending (alkane)
1100-1050 Strong C-O-C stretching (ether)
650-550 Medium-Strong C-Br stretching
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Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

[M]* (Molecular ion, Br
194/192 Low

isotopes)
113 High [M - Br]*
95 Medium [M - CH2CH2Br]*
81/79 Medium [Br]*
57 High [CaHo]* (from fragmentation of

the ring)

Experimental Protocols

The following protocols describe a plausible method for the synthesis of 4-(2-
Bromoethyl)tetrahydropyran from a commercially available precursor, 2-(tetrahydropyran-4-
ylethanol, and the general procedures for acquiring the spectroscopic data.

Synthesis of 4-(2-Bromoethyl)tetrahydropyran

This two-step synthesis involves the preparation of the precursor alcohol followed by its
bromination.

Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol

A detailed protocol for the synthesis of the precursor alcohol can be adapted from literature
procedures for similar reductions. For instance, the reduction of ethyl 2-(tetrahydropyran-4-
yl)acetate.

o Materials: Ethyl 2-(tetrahydropyran-4-yl)acetate, Lithium aluminum hydride (LiAlH4), Diethyl
ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).

e Procedure:
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o A solution of ethyl 2-(tetrahydropyran-4-yl)acetate (1 equivalent) in anhydrous diethyl ether
is added dropwise to a stirred suspension of LiAlHa (1.5 equivalents) in anhydrous diethyl
ether at 0 °C under an inert atmosphere.

o The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 2 hours.

o The reaction is quenched by the sequential dropwise addition of water, 15% aqueous
NaOH, and water.

o The resulting precipitate is filtered off and washed with diethyl ether.

o The combined organic phases are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol, which can
be purified by column chromatography on silica gel.

Step 2: Bromination of 2-(tetrahydropyran-4-yl)ethanol

e Materials: 2-(tetrahydropyran-4-yl)ethanol, Carbon tetrabromide (CBra4), Triphenylphosphine
(PPhs), Dichloromethane (DCM, anhydrous).

e Procedure:

o To a stirred solution of 2-(tetrahydropyran-4-yl)ethanol (1 equivalent) and carbon
tetrabromide (1.5 equivalents) in anhydrous dichloromethane at 0 °C, triphenylphosphine
(1.5 equivalents) is added portion-wise.

o The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
o The reaction is monitored by thin-layer chromatography (TLC).
o Upon completion, the solvent is removed under reduced pressure.

o The residue is purified by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford 4-(2-Bromoethyl)tetrahydropyran.

Spectroscopic Characterization
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCIs) as the solvent
and tetramethylsilane (TMS) as an internal standard.

e Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The
sample can be analyzed as a thin film on a NaCl or KBr plate.

e Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with
electron ionization (El) at 70 eV. The sample is introduced via direct infusion or gas

chromatography.

Visualized Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization
of 4-(2-Bromoethyl)tetrahydropyran.

M
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Ethyl 2-(tetrahydropyran-4-yl)acetate Reduction with LiAIH4 ol Bromination with CBr4/PPh3 4-(2-Brom [Co\umn Chromatography GR Speclroscopyj

Click to download full resolution via product page

Caption: Synthetic and characterization workflow for 4-(2-Bromoethyl)tetrahydropyran.

« To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(2-
Bromoethyl)tetrahydropyran: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b1291720#spectroscopic-data-of-4-2-
bromoethyl-tetrahydropyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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